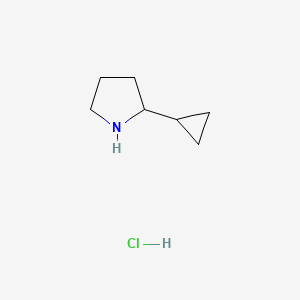

2-Cyclopropylpyrrolidine hydrochloride

Description

Properties

IUPAC Name |

2-cyclopropylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-2-7(8-5-1)6-3-4-6;/h6-8H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJKJZUXVQAPXRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558478-81-2 | |

| Record name | 2-cyclopropylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization from Cyclopropylmethylamine and Methyl Acrylate

One of the most established synthetic routes involves the reaction of cyclopropylmethylamine with methyl acrylate, followed by intramolecular cyclization to form the pyrrolidine ring. The key steps include:

- Step 1: Nucleophilic addition of cyclopropylmethylamine to methyl acrylate under controlled conditions.

- Step 2: Cyclization to close the pyrrolidine ring.

- Step 3: Treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.

This method benefits from straightforward starting materials and relatively mild reaction conditions, allowing good control over the substitution pattern on the pyrrolidine ring. Industrial scale-up of this route involves precise control of reaction parameters such as temperature, solvent choice, and stoichiometry to maximize yield and purity.

Nucleophilic Substitution via Halogenated Intermediates

Another approach involves the synthesis of halogenated pyrrolidine intermediates, which undergo nucleophilic substitution to introduce the cyclopropyl group at the 2-position. Following substitution, the compound is converted into its hydrochloride salt by reaction with HCl. This method allows for regioselective introduction of substituents and is often accompanied by detailed spectroscopic characterization to confirm structural integrity.

Ring-Closing Strategies from Ketone or Aldehyde Precursors

Using ketone or aldehyde precursors bearing cyclopropyl substituents, ring-closing reactions can be employed to form the pyrrolidine ring. This strategy often involves reductive amination or intramolecular cyclization under acidic or catalytic conditions. The resulting pyrrolidine derivatives are then converted to hydrochloride salts. This approach offers flexibility in modifying substituents and stereochemistry.

Industrial Production Considerations

Industrial synthesis of this compound typically follows the above synthetic routes but on a larger scale with the following considerations:

- Use of large-scale reactors with efficient mixing and temperature control.

- Optimization of reaction time and reagent ratios to improve yield.

- Implementation of purification steps such as crystallization or chromatography to ensure high purity.

- Control of hygroscopicity and storage conditions to maintain product stability.

The hydrochloride salt form is preferred industrially for its enhanced solubility and ease of handling.

Analytical and Characterization Techniques

Accurate characterization is essential for confirming the structure and purity of this compound. Key methods include:

| Technique | Purpose | Details |

|---|---|---|

| ¹H and ¹³C NMR Spectroscopy | Confirm cyclopropane ring protons and methyl groups | Cyclopropane protons appear at δ 0.5–1.5 ppm; methyl groups show characteristic splitting patterns |

| Mass Spectrometry (MS) | Molecular ion confirmation | Detection of [M+H]⁺ or [M–Cl]⁺ ions to verify molecular weight |

| Infrared (IR) Spectroscopy | Identification of N–H stretching in hydrochloride salt | N–H stretching bands observed between 2500–3300 cm⁻¹ |

| X-ray Crystallography | Determination of stereochemistry and ring orientation | Resolves ambiguities in cyclopropane ring geometry |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling | Reverse-phase C18 columns with UV/ELSD detection for quantification of residual starting materials or side-products |

Reaction Optimization and Mechanistic Insights

Advanced synthetic optimization employs computational and experimental techniques:

- Density Functional Theory (DFT) calculations model transition states and predict regioselectivity and reaction energetics, especially for cyclopropanation steps.

- Kinetic Isotope Effect (KIE) studies help identify rate-determining steps by substituting hydrogen with deuterium.

- In-situ Fourier Transform Infrared (FTIR) Spectroscopy monitors protonation states during hydrochloride salt formation, enabling real-time control.

- Intermediate Trapping using radical scavengers (e.g., TEMPO) isolates reactive species to elucidate mechanisms.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropylmethylamine + Methyl Acrylate | Cyclopropylmethylamine, methyl acrylate | Controlled temperature, solvent, HCl treatment | Straightforward, scalable | Requires precise cyclization control |

| Nucleophilic substitution via halogenated intermediates | Halogenated pyrrolidine derivatives | Nucleophilic substitution, HCl salt formation | Regioselective substitution | Multi-step synthesis |

| Ring-closing from ketone/aldehyde precursors | Cyclopropyl-substituted ketones/aldehydes | Reductive amination or cyclization under acid/catalyst | Flexible substitution patterns | May require stereochemical control |

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylpyrrolidone, while reduction may produce cyclopropylpyrrolidine .

Scientific Research Applications

Medicinal Chemistry

2-Cyclopropylpyrrolidine hydrochloride is investigated for its potential therapeutic applications. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- GABAergic Modulation: Research indicates that compounds with a pyrrolidine structure can influence GABAergic signaling pathways, which are crucial for neurotransmission and have implications in treating anxiety and seizure disorders.

- Pain Management: Studies suggest that derivatives of this compound may exhibit analgesic properties, potentially modulating pain perception through interactions with nociceptive receptors .

Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

- Synthetic Routes: Recent advancements have improved the efficiency of synthesizing this compound, enabling better yields and functional group compatibility .

| Synthesis Method | Description | Yield |

|---|---|---|

| Traditional Route | Multiple steps with lower yield due to deprotection issues | < 1% |

| Improved Route | Fewer steps, enhanced yield, better functional group compatibility | ~10% |

Biological Studies

The compound is under investigation for its biological activities, including:

- Enzyme Inhibition: It has been studied as an inhibitor of neuronal nitric oxide synthase (nNOS), which plays a role in various physiological processes . Understanding its binding mechanisms can lead to the development of novel therapeutics targeting nNOS-related conditions.

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition: Cyclopropyl-fused pyrrolidine derivatives have shown potential as DPP-IV inhibitors, which are relevant in the management of type 2 diabetes by enhancing incretin levels .

Case Studies

Case Study 1: Analgesic Properties

A study explored the analgesic effects of 2-Cyclopropylpyrrolidine derivatives in animal models. Results indicated significant pain relief comparable to established analgesics, suggesting its potential utility in pain management therapies.

Case Study 2: GABA Receptor Interaction

Research demonstrated that specific derivatives could enhance GABA receptor activity, providing insights into their potential use as anxiolytics. The study highlighted the importance of structural modifications in optimizing therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Cyclopropylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Pyrrolidine Derivatives

- 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride : This compound shares the pyrrolidine core but incorporates a fused pyrimidine ring, enhancing aromaticity and planar rigidity. This structural difference increases molecular weight and may alter solubility and receptor-binding profiles compared to the simpler 2-cyclopropylpyrrolidine analog .

- Prilocaine Hydrochloride: A local anesthetic with a pyrrolidine-like structure but substituted with an aromatic toluidine group and a propylamino side chain.

Cyclopropyl-Containing Amines

- Memantine Hydrochloride : A adamantane-derived NMDA receptor antagonist. While both memantine and 2-cyclopropylpyrrolidine hydrochloride feature rigid aliphatic rings, memantine’s adamantane cage provides greater hydrophobicity and metabolic stability .

- Chlorphenoxamine Hydrochloride: Contains a cyclopropane moiety linked to a diphenhydramine-like structure. The additional aromatic groups in chlorphenoxamine enhance its affinity for histamine receptors, unlike 2-cyclopropylpyrrolidine, which lacks such functionalization .

Physicochemical Properties

Stability and Industrial Availability

- Stability : Cyclopropyl groups generally improve metabolic stability by resisting oxidative degradation. However, 2-cyclopropylpyrrolidine HCl’s discontinued status limits its industrial use compared to stable analogs like prilocaine HCl, which is widely available and standardized .

- Regulatory Status: Unlike prilocaine (a USP-recognized drug), 2-cyclopropylpyrrolidine HCl lacks formal pharmacopeial monographs, reflecting its niche role in research .

Biological Activity

2-Cyclopropylpyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a cyclopropyl group and a pyrrolidine ring, which contribute to its unique pharmacological properties. Its molecular formula is , and it exhibits significant interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly the GABAergic signaling pathway. The pyrrolidine ring is structurally similar to gamma-aminobutyric acid (GABA), allowing it to modulate GABA receptors, which play a crucial role in inhibitory neurotransmission. This modulation can lead to analgesic and anti-inflammatory effects, making the compound a candidate for therapeutic applications in pain management.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Analgesic Effects : Studies have shown that the compound can effectively reduce pain perception by interacting with nociceptive pathways.

- Anti-inflammatory Properties : It has demonstrated potential in modulating inflammatory responses, which may be beneficial in treating conditions characterized by chronic inflammation.

Data Table: Biological Activity Summary

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Analgesic | Modulation of GABAergic signaling | Pain management |

| Anti-inflammatory | Inhibition of pro-inflammatory mediators | Treatment of inflammatory diseases |

| Neuroprotective | Interaction with neuronal receptors | Neurodegenerative disease therapies |

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Chronic Pain Management : A clinical trial investigated the use of the compound in patients with chronic pain conditions. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic properties.

- Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis. The administration of the compound resulted in decreased levels of inflammatory markers, suggesting its utility as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Research indicates that modifications to the cyclopropyl and pyrrolidine moieties can enhance potency and selectivity for specific biological targets .

Table: SAR Analysis

| Modification | Effect on Activity |

|---|---|

| Cyclopropyl substitution | Increased lipophilicity and receptor affinity |

| Pyrrolidine ring alterations | Enhanced interaction with GABA receptors |

| Functional group variations | Modulation of anti-inflammatory properties |

Q & A

Basic: What safety protocols are essential for handling 2-Cyclopropylpyrrolidine hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Ventilation: Ensure lab spaces are well-ventilated, and containers are tightly closed when not in use .

- Emergency Procedures: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Use activated charcoal for ingestion cases, followed by clinical evaluation .

- Storage: Store in airtight containers at room temperature, away from oxidizing agents and moisture .

Basic: How can researchers characterize the purity of this compound?

Methodological Answer:

- Elemental Analysis: Validate molecular composition (C, H, N, Cl) to confirm stoichiometry .

- Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities. Compare retention times against certified standards .

- Spectroscopy: Employ -NMR and -NMR to verify structural integrity. Peaks for cyclopropyl (δ 0.5–1.5 ppm) and pyrrolidine (δ 2.5–3.5 ppm) groups should align with reference data .

- Loss on Drying: Dry samples at 105°C to constant weight; acceptable loss ≤0.5% .

Advanced: How can synthetic routes for this compound be optimized to enhance yield and reduce by-products?

Methodological Answer:

- Reaction Parameter Screening: Systematically vary temperature (20–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., palladium for cyclopropane ring formation) .

- By-Product Analysis: Use LC-MS to identify side products (e.g., dimerization or hydrolysis derivatives). Adjust reaction pH to stabilize intermediates .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR to identify rate-limiting steps. Optimize stoichiometry of cyclopropylamine and pyrrolidine precursors .

Advanced: What strategies resolve contradictions in reported stability data under varying storage conditions?

Methodological Answer:

- Controlled Stability Studies: Store samples under accelerated conditions (40°C/75% RH for 6 months) and analyze degradation via TLC or mass spectrometry. Compare with ambient-stored controls .

- Degradation Pathway Mapping: Identify hydrolysis or oxidation products using -NMR and GC-MS. For hygroscopic samples, use desiccants or inert gas purging .

- Statistical Validation: Apply multivariate analysis (e.g., ANOVA) to assess significance of environmental factors (light, humidity) on degradation rates .

Basic: What analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- X-ray Crystallography: Resolve crystal structure to confirm bond angles and stereochemistry .

- Mass Spectrometry: ESI-MS in positive ion mode should show [M+H] at m/z 121.58 (calculated for CHNCl) .

- Chloride Ion Test: Confirm HCl counterion via silver nitrate titration; white precipitate indicates Cl presence .

Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model cyclopropane ring strain and predict nucleophilic attack sites (e.g., pyrrolidine nitrogen) .

- MD Simulations: Simulate solvent interactions to assess solubility trends in polar vs. non-polar media .

- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic regions for reaction pathway optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.